![molecular formula C27H26N2O4 B13495378 1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate CAS No. 861891-76-1](/img/structure/B13495378.png)
1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a piperazine ring, and a benzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid typically involves multiple steps:
Formation of the Fmoc-protected piperazine: This step involves the reaction of piperazine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the benzoic acid moiety: The Fmoc-protected piperazine is then reacted with 4-(chloromethyl)benzoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The benzoic acid moiety can participate in esterification or amidation reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Esterification: Alcohols in the presence of a catalyst such as sulfuric acid.
Amidation: Amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Deprotection: Yields the free amine derivative.
Esterification: Produces esters of benzoic acid.
Amidation: Forms amides of benzoic acid.
Aplicaciones Científicas De Investigación
4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid is widely used in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The piperazine ring and benzoic acid moiety provide stability and facilitate the compound’s incorporation into larger molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]pyrimidine-5-carboxylic acid
- 4-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid is unique due to its combination of the Fmoc group, piperazine ring, and benzoic acid moiety. This combination provides both stability and reactivity, making it highly useful in peptide synthesis and other chemical applications.
Propiedades
Número CAS |
861891-76-1 |
|---|---|
Fórmula molecular |
C27H26N2O4 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
4-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)20-11-9-19(10-12-20)17-28-13-15-29(16-14-28)27(32)33-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25H,13-18H2,(H,30,31) |
Clave InChI |
MYABEGSMNVFJPC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


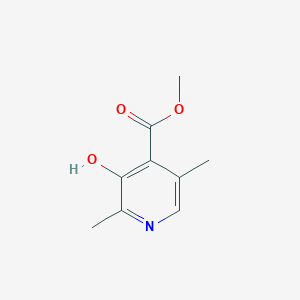
![1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B13495305.png)
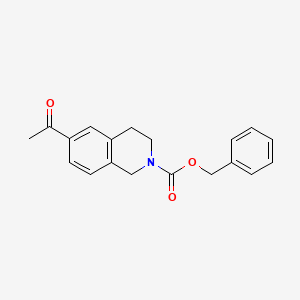
![[(6-Aminohexyl)carbamoyl]formic acid hydrochloride](/img/structure/B13495312.png)
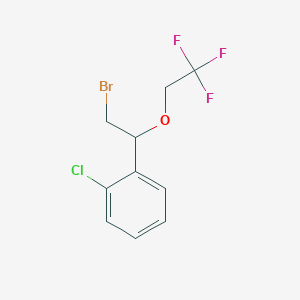
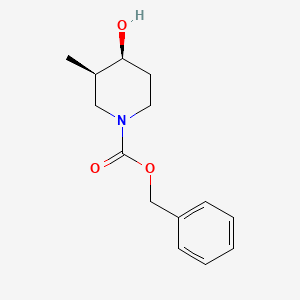
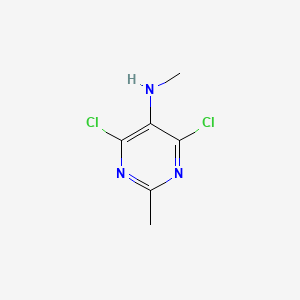
![Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)
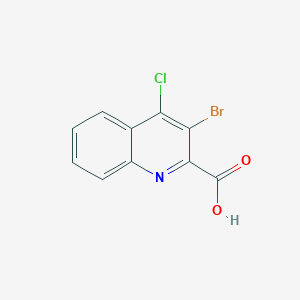
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
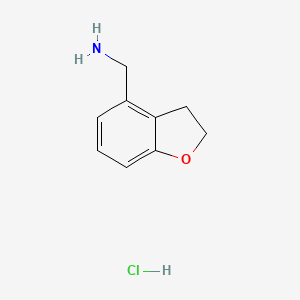
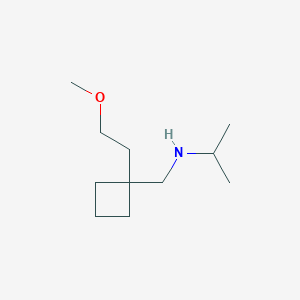
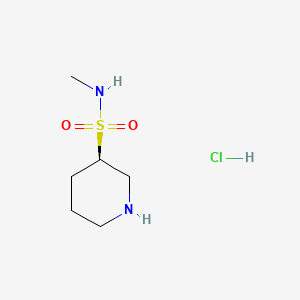
![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)
